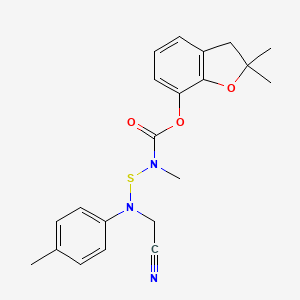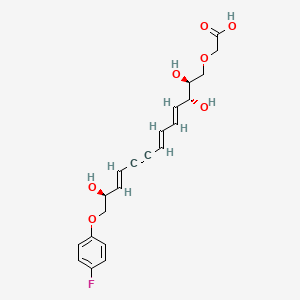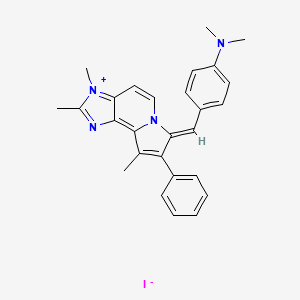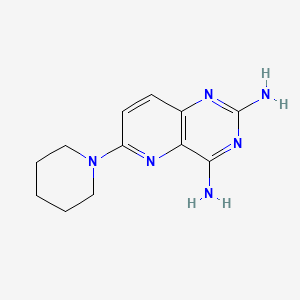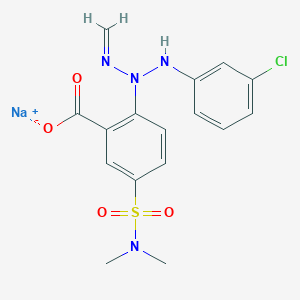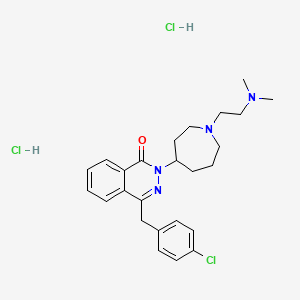
Silicon, ((2,2',2''-nitrilotris(ethanolato))(3-)-N,O,O',O'')(3,3,3-trifluoro-1-iodopropyl)-, (TB-5-23)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,3-trifluoro-1-iodopropyl)-, (TB-5-23)-: is a complex organosilicon compound. This compound is characterized by the presence of a silicon atom bonded to a trifluoro-iodopropyl group and a nitrilotris(ethanolato) ligand. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,3-trifluoro-1-iodopropyl)-, (TB-5-23)- typically involves the reaction of silicon tetrachloride with 3,3,3-trifluoro-1-iodopropane in the presence of a base. The nitrilotris(ethanolato) ligand is introduced through a subsequent reaction with tris(2-aminoethyl)amine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon center, leading to the formation of silicon dioxide derivatives.
Reduction: Reduction reactions can occur at the trifluoro-iodopropyl group, potentially leading to the formation of trifluoropropyl derivatives.
Substitution: The nitrilotris(ethanolato) ligand can be substituted with other ligands, such as alkoxides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Silicon dioxide derivatives.
Reduction: Trifluoropropyl derivatives.
Substitution: Various substituted silicon compounds depending on the ligand introduced.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a precursor for the synthesis of other organosilicon compounds
Biology: In biological research, the compound can be used as a probe to study silicon’s role in biological systems. Its ability to form stable complexes with various ligands makes it useful in studying enzyme interactions and protein binding.
Medicine: The compound’s potential as a drug delivery agent is being explored due to its ability to form stable complexes with various pharmaceutical agents. Its unique structure allows for targeted delivery and controlled release of drugs.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as coatings and adhesives. Its ability to form strong bonds with various substrates makes it valuable in the development of high-performance materials.
Mecanismo De Acción
The mechanism by which Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,3-trifluoro-1-iodopropyl)-, (TB-5-23)- exerts its effects involves the interaction of the silicon center with various molecular targets. The trifluoro-iodopropyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The nitrilotris(ethanolato) ligand stabilizes the silicon center, facilitating its interaction with other molecules. The compound’s unique structure allows it to interact with specific molecular pathways, leading to its observed effects.
Comparación Con Compuestos Similares
- Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,3-trifluoro-1-chloropropyl)-
- Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,3-trifluoro-1-bromopropyl)-
Comparison:
- Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,3-trifluoro-1-iodopropyl)- is unique due to the presence of the iodine atom, which enhances its reactivity compared to its chloro and bromo counterparts.
- The trifluoro-iodopropyl group provides distinct electronic and steric properties, making it more suitable for specific applications in catalysis and materials science.
- The nitrilotris(ethanolato) ligand provides stability to the silicon center, allowing for more controlled and selective reactions.
This detailed article provides a comprehensive overview of Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,3-trifluoro-1-iodopropyl)-, (TB-5-23)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
112341-57-8 |
|---|---|
Fórmula molecular |
C9H15F3INO3Si |
Peso molecular |
397.20 g/mol |
Nombre IUPAC |
2-[bis(2-oxidoethyl)amino]ethanolate;silicon(4+);1,1,1-trifluoro-3-iodopropane |
InChI |
InChI=1S/C6H12NO3.C3H3F3I.Si/c8-4-1-7(2-5-9)3-6-10;4-3(5,6)1-2-7;/h1-6H2;2H,1H2;/q-3;-1;+4 |
Clave InChI |
VBPOGHRTBWZTQB-UHFFFAOYSA-N |
SMILES canónico |
C(C[O-])N(CC[O-])CC[O-].C([CH-]I)C(F)(F)F.[Si+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


